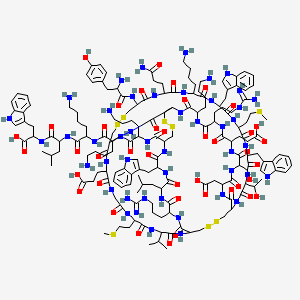
1313730-19-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biochemical Analysis
Biochemical Properties
TFLLR-NH2 (TFA) plays a significant role in biochemical reactions, particularly as a PAR1 agonist . It interacts with various enzymes and proteins, primarily those associated with the PAR1 pathway. The nature of these interactions is typically agonistic, leading to the activation of the PAR1 pathway .
Cellular Effects
The effects of TFLLR-NH2 (TFA) on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, particularly those involving PAR1 . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of TFLLR-NH2 (TFA) involves its binding interactions with biomolecules, particularly PAR1 . It acts as an agonist, activating the receptor and leading to downstream effects such as changes in gene expression .
Metabolic Pathways
TFLLR-NH2 (TFA) is involved in metabolic pathways related to PAR1 . It interacts with enzymes and cofactors associated with this receptor, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of TFLLR-NH2 (TFA) within cells and tissues are likely influenced by its interactions with PAR1 .
Subcellular Localization
The subcellular localization of TFLLR-NH2 (TFA) is likely influenced by its interactions with PAR1 .
Preparation Methods
TFLLR-NH2 trifluoroacetate is synthesized through a series of peptide coupling reactions. The synthetic route involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of coupling reagents such as HATU or EDC, and the reactions are carried out in solvents like DMF or DCM. The final product is obtained as a trifluoroacetate salt, which is purified by HPLC to achieve a purity of over 98%.
Chemical Reactions Analysis
TFLLR-NH2 trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Substitution reactions can occur, where specific functional groups in the compound are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
TFLLR-NH2 trifluoroacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool to study protease-activated receptors and their role in various chemical processes.
Mechanism of Action
TFLLR-NH2 trifluoroacetate exerts its effects by selectively activating protease-activated receptor 1 (PAR1). The activation of PAR1 leads to the initiation of various intracellular signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. These signaling events result in physiological responses such as platelet aggregation, vascular contraction, and increased endothelial permeability.
Comparison with Similar Compounds
TFLLR-NH2 trifluoroacetate is unique in its high selectivity for PAR1 compared to other similar compounds. Some similar compounds include:
SFLLRN-NH2: Another PAR1 agonist, but with lower selectivity compared to TFLLR-NH2.
TFLLR: A shorter peptide with similar activity but different pharmacokinetic properties.
The uniqueness of TFLLR-NH2 trifluoroacetate lies in its high selectivity and potency, making it a valuable tool for studying PAR1-related biological processes .
Properties
CAS No. |
1313730-19-6 |
|---|---|
Molecular Formula |
C₃₃H₅₄F₃N₉O₈ |
Molecular Weight |
761.83 |
sequence |
One Letter Code: TFLLR-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide](/img/structure/B612455.png)




